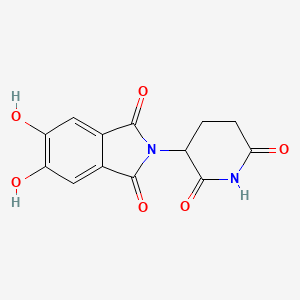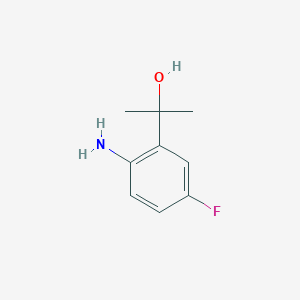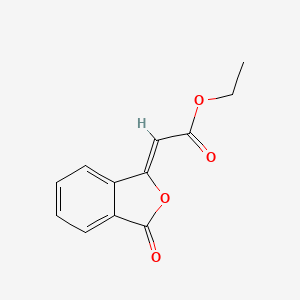
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves the reaction of 7-methoxy-1,2,3,4-tetrahydronaphthalene with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for higher yields and better control over the reaction parameters, ensuring consistent quality of the final product .
化学反応の分析
Types of Reactions
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols, and substitution may yield various substituted derivatives .
科学的研究の応用
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has several scientific research applications, including:
作用機序
The mechanism of action of 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
類似化合物との比較
Similar Compounds
Some compounds similar to 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide include:
- 7-Methoxy-1-naphthaleneacetamide
- 2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which imparts specific chemical and biological properties.
特性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C13H17NO2/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h5-6,8,10H,2-4,7H2,1H3,(H2,14,15) |
InChIキー |
YWMGEWWZLXPHQE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(CCCC2CC(=O)N)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(6-Benzoyloxy-3-cyanopyridin-2-yl) 3-[3-(ethoxymethyl)-5-fluoro-2,6-dioxo-1,3-diazinane-1-carbonyl]benzoate](/img/structure/B12096829.png)




![(1R,5R,11aS)-methyl 8-oxooctahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxylate](/img/structure/B12096852.png)




